1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one, also known as CPI-1189, is a chemical compound that belongs to the class of imidazolidin-2-ones. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Wirkmechanismus
The exact mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is not fully understood. However, it has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and lipid metabolism. By blocking the sigma-1 receptor, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one may modulate the activity of other receptors and ion channels, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective and anti-inflammatory effects in the brain. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects in various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. In addition, further research is needed to fully understand the mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one and its effects on various cellular processes.
Synthesemethoden
The synthesis of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one involves the reaction of 1-(4-chlorophenyl)propan-1-one with piperidine and subsequent cyclization with imidazolidine-2-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The yield of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-[1-[1-(4-chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-2-16(13-3-5-14(18)6-4-13)20-10-7-15(8-11-20)21-12-9-19-17(21)22/h3-6,15-16H,2,7-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDLSFJSAIWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.